N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

Description

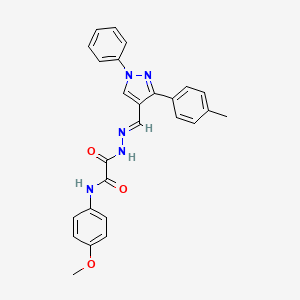

The compound N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide (hereafter referred to as the "target compound") is a structurally complex acetamide derivative featuring a pyrazole core substituted with phenyl and p-tolyl groups, linked via a hydrazinylidene bridge to an acetamide moiety. The 4-methoxyphenyl group on the acetamide and the p-tolyl (4-methylphenyl) substituent on the pyrazole are critical to its molecular interactions .

Properties

CAS No. |

881840-00-2 |

|---|---|

Molecular Formula |

C26H23N5O3 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide |

InChI |

InChI=1S/C26H23N5O3/c1-18-8-10-19(11-9-18)24-20(17-31(30-24)22-6-4-3-5-7-22)16-27-29-26(33)25(32)28-21-12-14-23(34-2)15-13-21/h3-17H,1-2H3,(H,28,32)(H,29,33)/b27-16+ |

InChI Key |

PCRKRRXDRBXUDM-JVWAILMASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with 1-phenyl-3-(p-tolyl)-1H-pyrazol-4-carbaldehyde in the presence of hydrazine hydrate. The resulting hydrazone is then reacted with ethyl acetoacetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study reported that derivatives of pyrazole demonstrated IC50 values as low as 0.98 µM against cancer cell lines such as MCF7 and B16-F10, indicating strong anticancer properties . These findings suggest that this compound could be further explored for its potential in cancer therapy.

Anti-inflammatory Properties

Similar compounds have been investigated for their anti-inflammatory effects. The presence of the pyrazole ring is associated with inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

Research Findings:

A review on the pharmacological activities of pyrazole derivatives noted that many exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . This positions this compound as a candidate for further exploration in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of hydrazones from pyrazole derivatives and subsequent acetamide formation.

Synthesis Overview:

- Formation of Pyrazole Derivative: Start with appropriate phenolic compounds and react them with hydrazine derivatives.

- Hydrazone Formation: Condense the resultant pyrazole with aldehyde or ketone substrates.

- Acetamide Formation: React the hydrazone with acetic anhydride or acetic acid to yield the final compound.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is essential to compare its biological activities with related compounds.

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 0.98 | Anticancer |

| Compound B | Structure B | 3.25 | Anticancer |

| N-(4-Methoxyphenyl)-2... | - | TBD | TBD |

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s 4-methoxyphenyl and p-tolyl substituents distinguish it from analogs. Key comparisons include:

- : A closely related analog replaces the p-tolyl group with 4-propoxyphenyl.

- : Compounds like 2-(2-(substituted benzylidene)hydrazinyl)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide feature a quinazolinone ring instead of pyrazole. The quinazolinone’s planar aromatic system may enhance π-π stacking interactions, whereas the pyrazole in the target compound introduces a non-planar heterocycle with distinct hydrogen-bonding capabilities .

Table 1: Substituent-Driven Properties

Key Observations:

Structural and Crystallographic Insights

Crystallographic data from analogs () reveal hydrogen-bonding patterns critical to stability:

- : The acetamide group in N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide forms N-H···O bonds with carbonyl groups, a feature likely conserved in the target compound .

- : Graph set analysis indicates that methoxy groups participate in C-H···O interactions, which could stabilize the target compound’s crystal lattice .

Hydrogen-Bonding Comparison:

| Compound | Hydrogen Bond Donor/Acceptor | Graph Set Notation |

|---|---|---|

| Target Compound (est.) | N-H (amide), O (methoxy) | R₂²(8), C(4) |

| Analog | N-H (pyrazole), O (carbonyl) | R₁²(6) |

Biological Activity

N-(4-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide, a compound featuring a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a hydrazone linkage and a pyrazole moiety, which are known to confer diverse biological activities. Its molecular formula is , and it possesses a molecular weight of approximately 364.44 g/mol. The presence of the methoxy group is significant as it enhances lipophilicity and may influence the compound's interaction with biological targets.

- Antioxidant Activity :

- Anti-inflammatory Effects :

-

Anticancer Properties :

- Preliminary studies on related pyrazole compounds indicate significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. This is often attributed to their ability to interfere with tubulin polymerization and inhibit cell cycle progression .

Pharmacological Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Tewari et al. (2014) | Reported anti-inflammatory activity in vivo | Carrageenan-induced paw edema model |

| Brullo et al. (2012) | Demonstrated dual inhibition of COX enzymes | In vitro enzyme assays |

| Recent Synthesis Studies | Showed cytotoxicity against MCF-7 and PC-3 cells | MTT assay for cell viability |

Case Studies

- Anti-cancer Activity :

- Inhibition of Monoamine Oxidases :

Q & A

Basic: What spectroscopic and crystallographic methods are recommended to confirm the structure of this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD): The gold standard for unambiguous structural confirmation. Use SHELXL for refinement (as implemented in SHELX programs) to resolve bond lengths, angles, and hydrogen bonding patterns .

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using DEPT and 2D experiments (COSY, HSQC) to verify the hydrazinyl, pyrazole, and acetamide moieties.

- NOESY: Confirm spatial proximity of aromatic protons (e.g., p-tolyl vs. phenyl groups).

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the acetamide and oxo groups) .

Advanced: How can conflicting crystallographic data (e.g., bond angles, torsion angles) between studies be resolved?

Answer:

- Re-refinement of Raw Data: Re-process original diffraction data using updated SHELX versions to correct for outdated refinement parameters (e.g., anisotropic displacement models) .

- Hydrogen Bonding Analysis: Apply graph set analysis (Bernstein et al., 1995) to compare hydrogen-bonding motifs (e.g., R₂²(8) vs. R₂²(10) patterns) and assess structural plausibility .

- DFT Calculations: Compare experimental bond angles/torsions with density functional theory (DFT)-optimized geometries to identify outliers caused by crystal packing effects .

Basic: What synthetic routes are typically employed to prepare this compound?

Answer:

- Step 1: Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds .

- Step 2: Introduce the hydrazinyl-methylene bridge via Schiff base formation between the pyrazole aldehyde and hydrazine derivatives (e.g., N-(4-methoxyphenyl)hydrazine) .

- Step 3: Acetamide coupling using EDC/HOBt or DCC-mediated activation of the carboxylic acid intermediate .

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux | 65–70% |

| 2 | 4-Methoxybenzaldehyde, glacial acetic acid, 12 h | 80% |

| 3 | EDC, DCM, 0°C → RT | 75% |

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Design of Experiments (DoE): Use response surface methodology (RSM) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, optimize Schiff base formation using ethanol vs. DMF and acetic acid concentration .

- In-situ Monitoring: Employ flow chemistry with inline IR/NMR to track intermediates and adjust stoichiometry dynamically .

- Purification Strategies: Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate tautomeric forms .

Basic: What computational methods predict molecular interactions (e.g., binding affinity, solubility)?

Answer:

- Molecular Docking (AutoDock Vina): Screen against biological targets (e.g., kinases) using the pyrazole-hydrazinyl scaffold’s pharmacophore features .

- Solubility Prediction: Apply COSMO-RS or Abraham solvation parameters to estimate logP and aqueous solubility .

- DFT (B3LYP/6-311+G(d,p)): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity studies .

Advanced: How are hydrogen bonding patterns analyzed in the crystal structure of this compound?

Answer:

- Graph Set Notation: Classify hydrogen bonds (e.g., N–H···O=C) into motifs (e.g., D for donor, A for acceptor). For example, a dimeric R₂²(10) motif observed in pyrazole derivatives indicates intermolecular N–H···O interactions .

- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H···H, H···O contacts) using CrystalExplorer. For hydrazinyl derivatives, expect >30% H···O contacts due to the polar acetamide group .

Basic: What are potential biological targets for this compound based on structural analogs?

Answer:

- Kinase Inhibition: Pyrazole-acetamide derivatives show activity against CDK2 and EGFR kinases due to hinge region binding .

- Antimicrobial Activity: Hydrazinyl groups disrupt bacterial cell wall synthesis (e.g., penicillin-binding protein analogs) .

- In vitro Assays: Prioritize MTT cytotoxicity screening (e.g., HeLa, MCF-7 cells) and enzyme inhibition assays (IC₅₀ determination) .

Advanced: How can tautomerism in the hydrazinyl-methylene group be resolved experimentally?

Answer:

- Variable Temperature NMR (VT-NMR): Monitor chemical shift changes (e.g., NH protons) between 25°C and 80°C to detect equilibrium between enol-imine and keto-amine forms .

- X-ray Photoelectron Spectroscopy (XPS): Compare N 1s binding energies to distinguish imine (≈399.5 eV) vs. amine (≈401 eV) states .

- Solid-State IR: Identify tautomer-specific vibrations (e.g., C=N stretch at ~1600 cm⁻¹ for imine form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.